![molecular formula C10H15NO2S B6352287 Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate CAS No. 1155159-92-4](/img/structure/B6352287.png)
Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate
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Overview
Description
“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is a chemical compound that is also known by several synonyms such as “methyl 3-amino-2-thiophenecarboxylate”, “3-aminothiophene-2-carboxylic acid methyl ester”, and “2-thiophenecarboxylic acid, 3-amino-, methyl ester” among others . It has a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the reaction with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . Another synthesis method involves the reaction of Methyl thioglycolate and 2-Chloroacrylonitrile .Molecular Structure Analysis
The molecular structure of “this compound” is complex and can be represented using various formats such as InChI and SMILES . The InChI key for this compound is TWEQNZZOOFKOER-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . It has a melting point of 62-64 °C and a boiling point of 100-102 °C/0.1 mmHg . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on synthesizing derivatives of thiophene-containing compounds for potential applications in various domains, including organic electronics and pharmaceuticals. For instance, studies on the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines and positional isomers of thienopyrimidinones explore the chemical reactivity and potential applications of thiophene derivatives in developing new materials and bioactive molecules (Krinochkin et al., 2021); (Kucherenko et al., 2008).
Bioactive Compound Development
Thiophene derivatives have shown promise in the development of bioactive compounds, such as antimicrobials and chemosensors. Studies demonstrate their potential in creating substances with antimicrobial activities against various pathogens and chemosensor abilities towards transition metal ions. These properties are explored through the synthesis and characterization of specific thiophene derivatives, indicating the versatility of these compounds in bioactive applications (Mickevičienė et al., 2015); (Patil et al., 2017).
Material Science Applications
Thiophene derivatives are also being investigated for their applications in material science, especially in the development of organic electronic materials. The engineering of organic sensitizers for solar cell applications is one such area where the structural and electronic properties of thiophene-based compounds are critically important. These compounds play a crucial role in enhancing the efficiency of solar cells, demonstrating the importance of thiophene derivatives in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
The safety information for “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective clothing and eye protection .
properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWMYASFVDNWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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